[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRYUQWNJHXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article presents a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It features a pyridine ring substituted with a difluoroethoxy group and a piperazine moiety, which is known for enhancing the pharmacological profile of compounds.
Key Functional Groups
- Pyridine : A heterocyclic aromatic ring that enhances lipophilicity.
- Piperazine : Often associated with neuroactive properties.
- Difluoroethoxy : Contributes to the compound's reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : Possible modulation of G-protein coupled receptors (GPCRs) linked to neurological functions.
Efficacy Studies
Recent studies have evaluated the compound's efficacy in various in vitro and in vivo models:
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound significantly improved neuronal survival rates under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
- Anxiolytic Activity : In animal models, the compound exhibited anxiolytic effects comparable to established medications, indicating its potential as a therapeutic agent for anxiety disorders.
Toxicology Profile
Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive toxicological data.
Toxicity Studies Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Electron-Withdrawing Groups
- Example: [4-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl][5-(methanesulfonyl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone () Features a trifluoromethyl (CF3) group on pyridine, enhancing lipophilicity and resistance to oxidative metabolism. Key difference: The trifluoromethyl group in this analog may confer stronger electron-withdrawing effects compared to the 2,2-difluoroethoxy group in the target compound .
Electron-Donating Groups
- Example: [5-(Methanesulfonyl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone () Contains a methanesulfonyl group, which improves solubility but may reduce membrane permeability. Key difference: The target compound’s difluoroethoxy group balances lipophilicity and solubility better than sulfonyl groups .
Modifications on the Piperazine Ring
N-Substituent Variations
Propargyl Group (Target Compound) :
- Sulfonyl Groups (): Sulfonamide derivatives (e.g., 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(substituted sulfonyl)piperazin-1-yl)methanone) improve stability but may increase molecular weight .
Pharmacological and Structural Insights
TRPV4 Antagonists ()
- (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives exhibit nanomolar potency against TRPV4 channels.
Neuroleptic Agents ()
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Structure | Key Substituents | Pharmacological Activity | Reference |
|---|---|---|---|
| [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone | OCH2CF2H, propargyl | Hypothesized kinase modulation | Target |
| [4-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl][...]methanone | CF3, methanesulfonyl | Neuroleptic | |
| (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | Aminopyridine, pyridin-2-yl | TRPV4 antagonism | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | 4-Fluorophenyl, 2-fluoropyridine | Not reported |
Q & A
Basic Research Questions
Q. How should researchers design a synthetic route for [4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone?
- Methodology : A stepwise approach is recommended:
Core scaffold assembly : Synthesize the pyridine-2-ylmethanone core via nucleophilic substitution or coupling reactions. For example, introduce the 2,2-difluoroethoxy group to pyridine using a base (e.g., NaH) in anhydrous THF or DMF .
Piperazine functionalization : Attach the prop-2-ynyl group to the piperazine ring via alkylation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation .
Characterization : Use NMR and LC-MS to confirm intermediate structures.
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Compare retention times against reference standards .
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolysis of the difluoroethoxy group) .
Q. How can researchers optimize reaction yields for introducing the prop-2-ynyl group to the piperazine ring?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Explore copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for regioselective coupling .
- Yield tracking : Perform kinetic studies (TLC or in-situ IR) to identify optimal reaction times and minimize byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors (e.g., kinases)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina with crystal structures of related piperazine-containing ligands (e.g., RCSB PDB entries) to model interactions .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the prop-2-ynyl group in binding pockets .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers due to assay-specific variables (e.g., buffer pH affecting solubility) .
Q. How can researchers investigate the metabolic stability of the difluoroethoxy group in vitro?
- Methodology :
- Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Track metabolite formation via LC-MS/MS, focusing on defluorination or hydroxylation products .
- Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
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